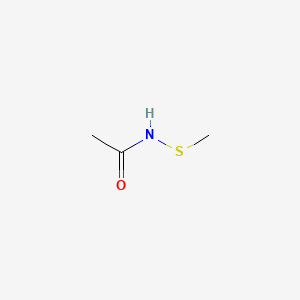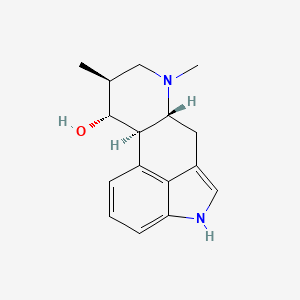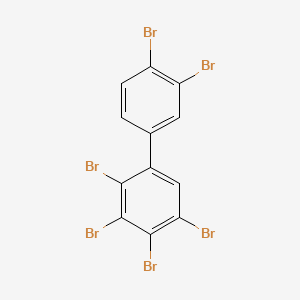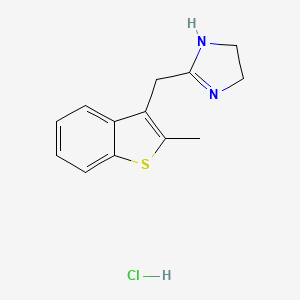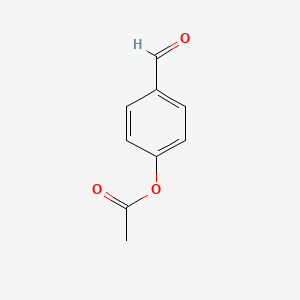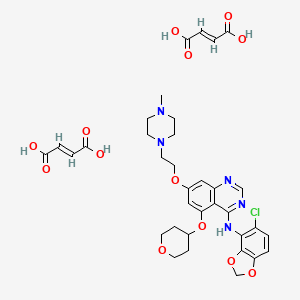
Saracatinib difumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saracatinib difumarate is an experimental drug developed by AstraZeneca. It acts as a dual kinase inhibitor, specifically targeting Src and Bcr-Abl tyrosine kinases. Src is a non-receptor protein tyrosine kinase involved in regulating various cellular functions such as growth, adhesion, migration, and embryonic development. Bcr-Abl is a fusion protein associated with certain types of leukemia .
Preparation Methods
Saracatinib difumarate is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the quinazoline core.
- Introduction of the 5-chloro-1,3-benzodioxol-4-yl group.
- Attachment of the 2-(4-methylpiperazin-1-yl)ethoxy group.
- Addition of the tetrahydro-2H-pyran-4-yloxy group.
The reaction conditions for these steps involve the use of various reagents and catalysts under controlled temperatures and pressures. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
Saracatinib difumarate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of Src and Bcr-Abl kinases in cellular processes.
Medicine: It has been tested in clinical trials for the treatment of various cancers, including ovarian cancer and non-small cell lung cancer. .
Mechanism of Action
Saracatinib difumarate exerts its effects by inhibiting the activity of Src and Bcr-Abl kinases. Src kinase is involved in the regulation of cell growth, adhesion, and migration, while Bcr-Abl kinase is associated with the development of leukemia. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and proliferation. This inhibition leads to reduced tumor cell viability and increased apoptosis .
Comparison with Similar Compounds
Saracatinib difumarate is unique in its dual inhibition of Src and Bcr-Abl kinases. Similar compounds include:
Dasatinib: Another dual Src and Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Bosutinib: A Src and Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.
Ponatinib: A multi-kinase inhibitor that targets Bcr-Abl and other kinases involved in cancer progression
This compound stands out due to its high selectivity and potency in inhibiting Src and Bcr-Abl kinases, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
893428-72-3 |
|---|---|
Molecular Formula |
C35H40ClN5O13 |
Molecular Weight |
774.2 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
OQXMMAQEMJUIQM-LVEZLNDCSA-N |
SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)C(=C2)OC6CCOCC6.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


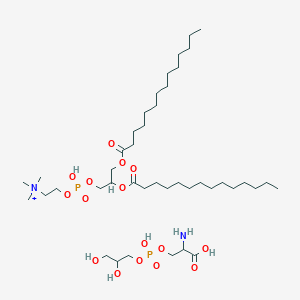
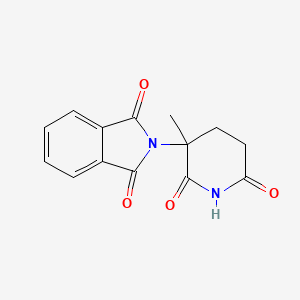

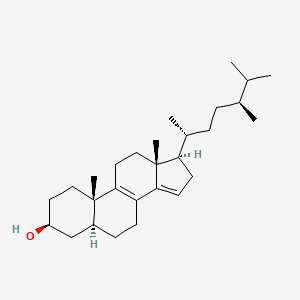

![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)
